molecular formula C23H20FN3O3S B2392768 N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260632-90-3

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2392768
CAS RN: 1260632-90-3
M. Wt: 437.49
InChI Key: DFJWZZLXJADZAP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for Imaging Applications

Compounds within the thieno[3,2-d]pyrimidine class have been explored for their utility in radiolabeling and imaging. For example, derivatives have been synthesized for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET), indicating their potential in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Antitumor and Herbicidal Activities

Research into thieno[3,2-d]pyrimidine derivatives has also uncovered their potential in antitumor and herbicidal activities. Some compounds have shown selective anti-tumor activities, suggesting a role in cancer treatment research (Xiong Jing, 2011). Additionally, novel derivatives have been found to possess herbicidal activities against dicotyledonous weeds, highlighting their potential in agricultural research (Daoxin Wu et al., 2011).

Dual Inhibition of Enzymes for Antitumor Agents

Further studies have explored the synthesis of thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, presenting them as potential antitumor agents. These compounds have shown excellent inhibitory activity against tumor cells, underlining their importance in the development of new cancer therapies (Gangjee et al., 2009).

Molecular Docking and Anticancer Drug Design

Thieno[3,2-d]pyrimidine derivatives have also been used in molecular docking studies to evaluate their potential as anticancer drugs. These studies involve synthesizing and characterizing compounds for their ability to target specific receptors, contributing to the drug discovery process (Gopal Sharma et al., 2018).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-ethylphenylhydrazine with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid followed by cyclization and acetylation.", "Starting Materials": [ "4-ethylphenylhydrazine", "3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid", "Acetic anhydride", "Sodium acetate", "Ethanol" ], "Reaction": [ "Step 1: 4-ethylphenylhydrazine is reacted with 3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetic acid in ethanol to form N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetohydrazide.", "Step 2: The product from step 1 is cyclized by heating with acetic anhydride and sodium acetate to form N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 3: The product from step 2 is acetylated with acetic anhydride to form the final product, N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] }

CAS RN

1260632-90-3

Product Name

N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.49

IUPAC Name

N-(4-ethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O3S/c1-3-15-4-6-16(7-5-15)25-20(28)13-26-19-10-11-31-21(19)22(29)27(23(26)30)17-8-9-18(24)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,25,28)

InChI Key

DFJWZZLXJADZAP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3

solubility

not available

Origin of Product

United States

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